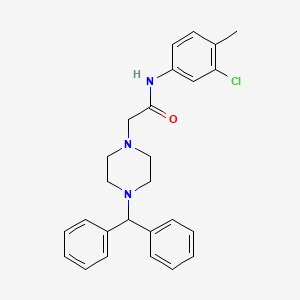![molecular formula C14H30N6O2P2 B13424779 N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine CAS No. 31719-37-6](/img/structure/B13424779.png)
N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is a complex organic compound characterized by the presence of aziridine rings and phosphoryl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine typically involves the reaction of aziridine with phosphoryl chloride in the presence of a base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl-oxidized derivatives, while substitution reactions can produce a variety of substituted aziridine compounds .
Applications De Recherche Scientifique
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phosphoryl groups may also play a role in the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aziridine-containing molecules and phosphoryl derivatives, such as:
- N-[Bis(1-aziridinyl)phosphinyl]-N′-(4-methyl-3-nitrophenyl)urea
- P,P-Bis(1-aziridinyl)phosphinic amide
- Azatepa
Uniqueness
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is unique due to its specific combination of aziridine and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
31719-37-6 |
|---|---|
Formule moléculaire |
C14H30N6O2P2 |
Poids moléculaire |
376.38 g/mol |
Nom IUPAC |
N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C14H30N6O2P2/c1-15(23(21,17-7-8-17)18-9-10-18)5-3-4-6-16(2)24(22,19-11-12-19)20-13-14-20/h3-14H2,1-2H3 |
Clé InChI |
FEJWNSGKHNGHOR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCN(C)P(=O)(N1CC1)N2CC2)P(=O)(N3CC3)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
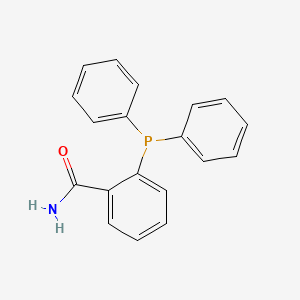
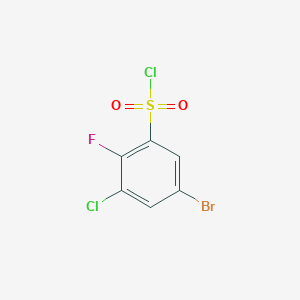
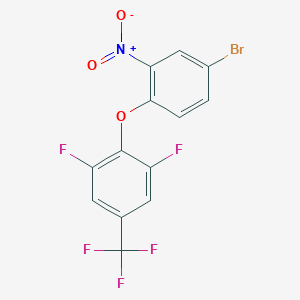
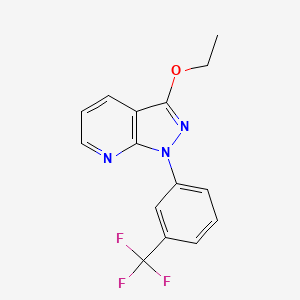
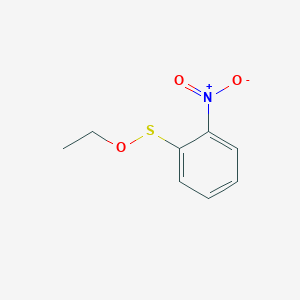


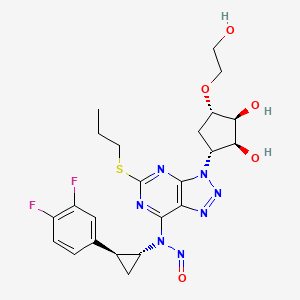
![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)

![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)

